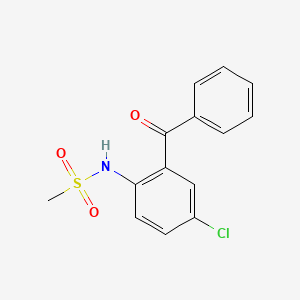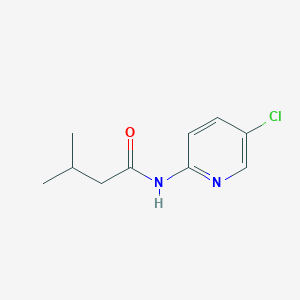![molecular formula C19H13ClO3 B5526731 3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Research on furo[3,2-g]chromen-7-one derivatives, including those substituted with chlorophenyl groups, is of interest due to their potential biological activities and applications in medicinal chemistry. These compounds are part of a broader class of chemicals known as chromones, which are known for their varied biological activities and applications in the synthesis of complex molecular structures.
Synthesis Analysis
The synthesis of chromen-7-one derivatives typically involves multicomponent reactions, allowing for the introduction of various substituents into the chromenone core. For instance, one-pot, three-component synthesis methods have been reported for related compounds, demonstrating the efficiency of such approaches in generating chromen-2-one derivatives with specific substituents like chlorophenyl groups (Ramagiri & Vedula, 2014).
Molecular Structure Analysis
The crystal and molecular structures of chromen-7-one derivatives are characterized using X-ray crystallography, revealing details about their crystal systems, cell constants, and intermolecular interactions. For instance, related compounds crystallize in the monoclinic system, with specific cell dimensions and space groups, highlighting the influence of substituents on the crystal packing and molecular conformation (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Chromen-7-one derivatives undergo various chemical reactions, allowing further functionalization of the core structure. Nucleophilic reactivity studies of similar compounds have revealed their ability to react with mono- and di-nitrogen nucleophiles, leading to the formation of novel compounds with potential biological activities (Ali, Assiri, Ibrahim, & Yahia, 2020).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. While specific details on the physical properties of "3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one" are not available, similar studies on chromen-7-one derivatives provide insights into how substituents like chlorophenyl groups might affect these properties.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interactions with biological targets, are influenced by the structure of the chromen-7-one derivatives. Research into compounds with similar structures has shown a range of biological activities, which can be attributed to the presence of specific functional groups and their electronic and steric effects on the molecule's overall reactivity (Ibrahim et al., 2022).
Scientific Research Applications
Synthesis and Reactivity
A study on the synthesis and reactivity of related compounds, highlighting the versatility of furochromen derivatives in organic synthesis. For instance, the synthesis of novel enamines and enaminones through the reaction with primary amines, revealing the compound's utility in constructing heterocyclic systems with potential biological activity (Ali et al., 2020).
Antimicrobial and Anticancer Properties
Research on furochromen derivatives has shown promising antimicrobial and anticancer activities. A study synthesized various heterocyclic systems linked to the furo[3,2-g]chromene moiety and tested them against Mycobacterium bovis and Mycobacterium tuberculosis, leading to the identification of compounds with enhanced antimycobacterial properties (Alvey et al., 2009).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds have been conducted to understand their conformation and potential applications better. The incommensurately modulated structure of a tricyclic natural-product-like compound was analyzed, providing insights into the intermolecular interactions influencing the compound's properties (Guiblin et al., 2006).
Synthetic Methodologies
The development of synthetic methodologies involving furochromen derivatives is a significant area of research. Studies have explored the Diels–Alder reactions, one-pot syntheses, and cascade reactions to create novel compounds with potential biological and chemical applications. For example, two efficient one-pot reactions were developed to generate furo[3,2-c]coumarins and chlorofuro[3,2-c]coumarins, showcasing the compound's role in facilitating complex synthetic processes (Cheng & Hu, 2008).
properties
IUPAC Name |
3-(4-chlorophenyl)-5,6-dimethylfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3/c1-10-11(2)19(21)23-18-8-17-15(7-14(10)18)16(9-22-17)12-3-5-13(20)6-4-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJVVFFKQIOFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5526648.png)


![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5526671.png)
![2-(3,4-dimethylphenyl)-4-{4-[ethyl(methyl)amino]benzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526673.png)
![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)
![(1S*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5526732.png)
![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)
![N-(4-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5526739.png)
